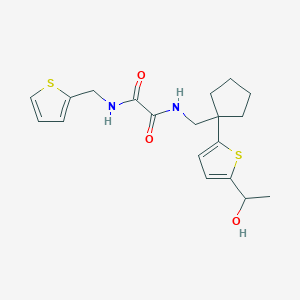
Prolylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolylglycine hydrochloride is a dipeptide compound consisting of proline and glycine, with a hydrochloride group attachedIt is known for its role in collagen synthesis and its potential neuroprotective properties .
Mechanism of Action
Target of Action
Prolylglycine hydrochloride, also known as 2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride, primarily targets brain-derived neurotrophic factor (BDNF) , insulin-like growth factor-1 (IGF-1) , and AMPA receptors . These targets play crucial roles in neuroprotection and memory enhancement. BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults . AMPA receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its targets by increasing the level of BDNF and modulating the activity of IGF-1 and AMPA receptors . This interaction results in the enhancement of neuronal survival and proliferation, as well as the modulation of synaptic transmission .
Biochemical Pathways
The compound affects the BDNF signaling pathway , IGF-1 signaling pathway , and glutamatergic signaling pathway . The downstream effects include enhanced neuronal survival, improved memory, and neuroprotection .
Result of Action
The molecular and cellular effects of this compound’s action include increased expression and secretion of IGF-1 , enhanced cell survival , and reduced early apoptotic cells . These effects contribute to its neuroprotective and mnemotropic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prolylglycine hydrochloride typically involves the formation of a peptide bond between proline and glycine. One common method is the mixed anhydride method, which involves the esterification of proline followed by the acylation of glycine under Schotten-Baumann conditions . The peptide bond is then formed using mixed anhydride, activated benzotriazole ester, or activated succinimide ester methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient production of the compound in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Prolylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Prolylglycine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Prolylglycine hydrochloride can be compared with other similar compounds, such as:
Cyclo-L-prolylglycine: This compound is a cyclic analog of this compound and exhibits similar neuroprotective and nootropic properties.
N-Phenylacetylglycyl-L-proline Ethyl Ester (GZK-111): This compound is a linear analog of cyclo-L-prolylglycine and is metabolized into cyclo-L-prolylglycine in vivo.
Uniqueness: this compound is unique due to its dual role in promoting collagen synthesis and exhibiting neuroprotective properties. Its ability to modulate AMPA receptors and increase BDNF levels sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPSJKHTGFCOZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
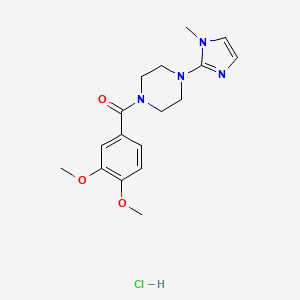
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
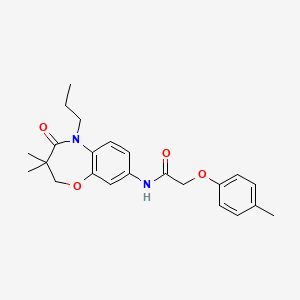
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)
![1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2801383.png)

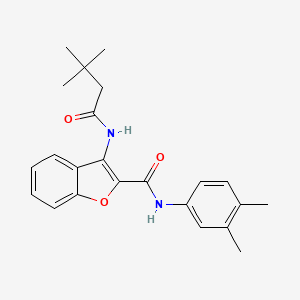
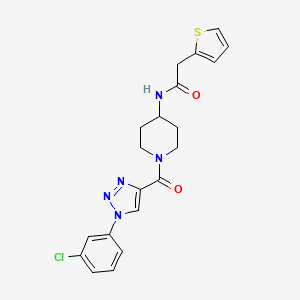
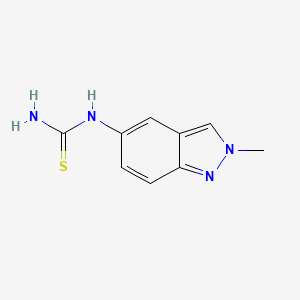
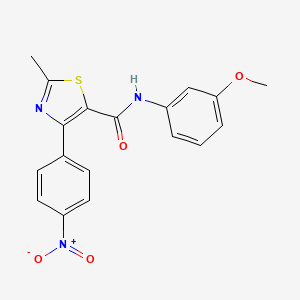
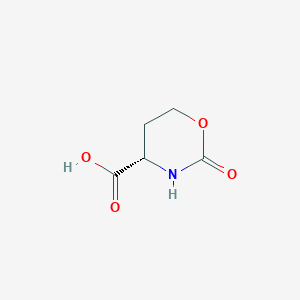
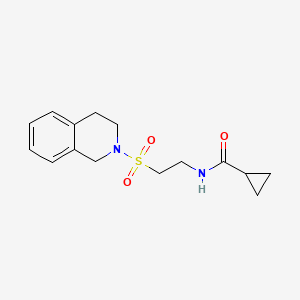
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2801398.png)
